
Ethyl trifluoroacetate
Overview
Description
Ethyl trifluoroacetate is a chemical compound belonging to the trifluoroacetate group. It is a colorless and odorless liquid with the chemical formula C4H5F3O2 and a molar mass of 142.08 g/mol . This compound is sparingly soluble in water but miscible with chloroform and methanol . It is widely used as an intermediate in organic synthesis, particularly for the preparation of organic fluorine compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trifluoroacetate can be synthesized through several methods:
Reaction with 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine and ethanol: This reaction occurs in the presence of hydrochloric acid.
Reaction with trifluoroacetic acid or sodium trifluoroacetate and ethanol: This method involves the use of strong-acid cation exchange resin as a catalyst at temperatures between 40 to 50 degrees Celsius.
Industrial Production Methods: In industrial settings, this compound is produced by continuously feeding trifluoroacetic acid and ethanol into a reaction kettle with a rectifying tower. Concentrated sulfuric acid or solid super-acid is used as a catalyst. The reaction mixture is heated to reflux, and the product is collected at the top of the rectifying tower after purification . This method achieves a reaction yield of up to 99% and product purity of 99.9% .
Chemical Reactions Analysis
Functional Group Transformations
Ethyl trifluoroacetate participates in reactions involving its ester and trifluoroacetyl groups:
Trifluoroacetylation of Amines
The compound serves as a trifluoroacetylating agent for amine protection. For example:
-
Conditions : Catalyst-free, room temperature, tolerance for diverse functional groups (e.g., alcohols, ketones) .
-
Mechanism : Silane-mediated reduction of silyl esters generates reactive iminium intermediates, leading to trifluoroethylated amines .
Reductive Amination
This compound facilitates reductive amination in a three-component coupling:
-
Applications : Synthesis of β-fluoroalkylamines for pharmaceuticals (e.g., antimalarials, antivirals) .
Table 2: Reaction Scope and Efficiency
Substrate | Product | Yield | Conditions | Source |
---|---|---|---|---|
Piperidine | N-Trifluoroethylpiperidine | 89% | 24h, 25°C, PhSiH | |
Benzylamine + Benzaldehyde | N-Trifluoroethylbenzylamine | 76% | 12h, 25°C, PhSiH |
Pharmaceutical Intermediates
-
Fluorinated APIs : Used in synthesizing antiviral agents (e.g., Efavirenz analogs) .
-
Agrochemicals : Key intermediate for fluorinated pesticides .
Stability and Handling Considerations
-
Thermal Stability : Decomposes at >200°C, releasing toxic gases (CO, HF) .
-
Flammability : Flash point -7°C; requires storage in inert atmospheres .
This compound’s reactivity and versatility make it indispensable in fluoroorganic chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, supported by efficient synthesis methods and well-characterized reaction pathways.
Scientific Research Applications
Organic Synthesis
ETFA serves as a crucial intermediate in the synthesis of fluorinated compounds. Its ability to introduce trifluoromethyl groups into organic molecules enhances their biological activity and stability.
Key Reactions:
- Trifluoroacetylation: ETFA is used to selectively introduce trifluoroacetyl groups into anilines, facilitated by catalysts such as 4-dimethylaminopyridine.
- Metathesis Reactions: It participates in reactions with alkyl aryl ketones to form trifluoromethyl ketones, which are valuable in synthetic organic chemistry.
Table 1: Key Reactions Involving Ethyl Trifluoroacetate
Reaction Type | Description | Products Formed |
---|---|---|
Substitution | Trifluoroacetylation of anilines | Trifluoroacetylated anilines |
Metathesis | Reaction with alkyl aryl ketones | Trifluoromethyl ketones |
Electrosynthesis | Synthesis of trifluoroacetyltrimethylsilane | Trifluoroacetyltrimethylsilane |
Pharmaceutical Applications
ETFA is instrumental in the synthesis of various pharmaceutically active compounds. Its incorporation into drug molecules often leads to enhanced potency and selectivity.
Case Study:
In a study published in Chemical Research in Toxicology, ETFA was utilized to synthesize new antifungal agents, demonstrating improved efficacy compared to non-fluorinated counterparts .
Environmental Monitoring
ETFA and its derivatives, particularly trifluoroacetic acid (TFA), are studied for their environmental impact due to their formation from hydrofluorocarbon degradation. Research indicates that TFA does not exhibit significant toxicity in aquatic environments at certain concentrations .
Table 2: Environmental Toxicity Studies of TFA
Organism | Concentration (mg/L) | Observed Effects |
---|---|---|
Daphnia magna | 1200 | No effects observed |
Lemna gibba | 300 | NOEC (No Observed Effect Concentration) |
Selenastrum capricornutum | 0.12 | NOEC |
Industrial Applications
ETFA is widely used in the production of agricultural chemicals, dyes, and liquid crystals. Its properties make it suitable for use as a solvent in various industrial processes.
Example:
The synthesis of this compound from trifluoroacetic acid and ethanol is a common industrial process that highlights its utility as a chemical intermediate .
Mechanism of Action
The mechanism of action of ethyl trifluoroacetate involves its role as a reagent in organic synthesis. It acts as a trifluoroacetylating agent, introducing the trifluoroacetyl group into target molecules. This process is facilitated by catalysts such as 4-dimethylaminopyridine, which enhances the selectivity and efficiency of the reaction . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .
Comparison with Similar Compounds
Ethyl trifluoroacetate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl difluoroacetate: Contains two fluorine atoms instead of three.
Trifluoroacetic anhydride: A more reactive compound used for similar trifluoroacetylation reactions.
Uniqueness: this compound is unique due to its specific trifluoroacetyl group, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to act as an intermediate in the preparation of various fluorinated compounds makes it a valuable reagent in both research and industrial applications .
Biological Activity
Ethyl trifluoroacetate (ETFA) is a fluorinated organic compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.
- Chemical Formula : CHFO
- SMILES : CCOC(=O)C(F)(F)F
- InChI Key : STSCVKRWJPWALQ-UHFFFAOYSA-N
ETFA is characterized by the presence of trifluoromethyl groups, which significantly influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ETFA and its derivatives. For instance, ETFA has been investigated for its efficacy against various bacterial strains, including resistant pathogens.
Case Study: Antibacterial Properties
A study conducted on linear polyamines incorporating ETFA demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
ETFA | Staphylococcus aureus | 32 |
ETFA | Pseudomonas aeruginosa | 1-2 |
Kanamycin | Staphylococcus aureus | 32 |
Tobramycin | Pseudomonas aeruginosa | 1-2 |
These results indicate that ETFA can serve as a potent antibacterial agent, particularly against drug-resistant strains .
The mechanism by which ETFA exerts its antimicrobial effects appears to involve the disruption of bacterial cell membranes. The presence of trifluoromethyl groups enhances membrane permeability, leading to cellular depolarization and eventual cell death. This mode of action is particularly effective against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) .
Applications in Synthesis
Beyond its biological activity, ETFA is utilized in various synthetic applications due to its reactivity. It serves as a precursor in the synthesis of trifluoromethylated compounds and has been employed in the selective trifluoroacetylation of anilines . This versatility makes it a valuable reagent in pharmaceutical chemistry.
Toxicity and Safety
While ETFA exhibits significant biological activity, its toxicity profile must be considered. Studies indicate that while it is effective against bacteria, it shows low toxicity towards mammalian cells, with an IC50 value significantly higher than the concentrations required for antibacterial activity . This selectivity suggests a favorable therapeutic window for potential applications.
Q & A
Basic Research Questions
Q. What are the critical physical properties of ethyl trifluoroacetate (ETFA) relevant to experimental design?
ETFA's density, viscosity, and saturated vapor pressure exhibit temperature-dependent behavior critical for reaction setup and solvent selection. Experimental data show:
- Density : Ranges from 1.307 g/cm³ at 278.08 K to 1.194 g/cm³ at 322.50 K, modeled by a quadratic polynomial (ρ = aT² + bT + c) .
- Viscosity : Decreases exponentially with temperature (293.45–334.32 K), following an Arrhenius-type relationship .
- Vapor Pressure : Increases linearly with temperature, necessitating closed systems to prevent evaporation in heated reactions .
Methodological Note : Use calibrated pycnometers for density measurements and viscometers with temperature-controlled baths.
Q. What safety protocols are essential when handling this compound in laboratory settings?
ETFA is highly flammable (flash point: -1°C) and causes severe eye/skin irritation. Key protocols include:
- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .
- Ventilation : Local exhaust systems to limit vapor exposure (TLV < 1 ppm) .
- Storage : Inert gas-purged containers at 4–8°C, away from oxidizers and ignition sources .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate .
Q. How is this compound utilized as a reagent in organic synthesis?
ETFA serves as:
- Trifluoroacetylating Agent : For amines and alcohols in peptide synthesis (e.g., protecting groups removed under mild acidic conditions) .
- Electrophile : In Claisen condensations to synthesize β-diketones (e.g., trifluoroacetylacetone at 30°C with sodium ethoxide catalyst, 33% yield) .
- Precursor : To CF₃CO-containing compounds like trifluoromethyl ketones via nucleophilic displacement .
Advanced Research Questions
Q. How do the conformational isomers of this compound affect its spectroscopic and chemical behavior?
ETFA exists as anti-anti (Cs symmetry) and anti-gauche (C1 symmetry) conformers in a 44:56 ratio (gas phase, 293 K). Key findings:
- Energy Difference : Anti-anti is 1.10 kJ/mol more stable than anti-gauche .
- Spectroscopic Impact : Minimal differences in XPS (C 1s binding energy varies by 0.1 eV), allowing simplified spectral simulations using anti-anti geometry .
- Reactivity : Anti-gauche's bent ethyl group may enhance steric accessibility in SN2 reactions .
Methodological Note : Use gas-phase electron diffraction and MP2/DFT calculations (aug-cc-pCVTZ basis set) to resolve conformer ratios .
Q. What computational approaches are validated for simulating core-level spectra of this compound?
The CVS-QE12 Hamiltonian (DFT/MRCI framework) accurately reproduces experimental XPS with a 0.6 eV Lorentzian broadening. Key steps:
- Geometry Optimization : Anti-anti conformer at MP2/6-311+G(d,p) level.
- Ionization Cross-Sections : Calculated via Dyson orbital norms .
- Validation : Simulated spectra align with gas-phase XPS (R² > 0.95) after a 2 eV shift .
Limitation : Excited-state dynamics (e.g., solvated environments) require hybrid QM/MM models .
Q. What mechanistic insights are gained from kinetic studies of this compound hydrolysis using NMR spectroscopy?
Hydrolysis in H₂O/D₂O mixtures (monitored via ¹⁹F NMR) reveals:
- Activation Energy : 46.7 ± 1 kJ/mol (H₂O) vs. 54.9 ± 1 kJ/mol (D₂O), indicating a primary kinetic isotope effect (KIE = 1.7) .
- Mechanism : Rate-limiting nucleophilic attack by water, with deuterium substitution slowing O–H/D bond cleavage .
Experimental Design : Use a flow NMR probe for real-time monitoring at 25–60°C .
Q. How does the leaving group ability of trifluoroacetate compare in gas-phase versus condensed-phase reactions?
In gas-phase SN2/E2 reactions , trifluoroacetate outperforms bromide (reactivity: I⁻ > CF₃COO⁻ > Br⁻) due to superior stabilization of the transition state. In solution , solvation reverses this trend (I⁻ > Br⁻ > CF₃COO⁻) due to trifluoroacetate's lower basicity .
Implication : Gas-phase studies isolate intrinsic reactivity, while solution-phase accounts for solvation .
Q. What are the optimized conditions for synthesizing β-diketones using this compound?
Claisen Condensation Protocol :
- Molar Ratio : 1:1 ETFA:acetone.
- Catalyst : Sodium ethoxide (0.1 eq) in dry THF.
- Conditions : 30°C, 2 hours (yield: 33%) .
- Workup : Acidic quench (pH 2–3) followed by extraction with dichloromethane.
Scale-Up Challenge : Low yields due to competing enolate side reactions; consider kinetic control via cryogenic conditions .
Properties
IUPAC Name |
ethyl 2,2,2-trifluoroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSCVKRWJPWALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041959 | |
Record name | Ethyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl trifluoroacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14212 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
196.0 [mmHg] | |
Record name | Ethyl trifluoroacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14212 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
383-63-1 | |
Record name | Ethyl trifluoroacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL TRIFLUOROACETATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl trifluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL TRIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6TZK6X11X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.